N-tert-Butyl-1,1-dimethylpropargylamine

Medicinal Chemistry CNS Drug Discovery ADME-Tox

Researchers using conventional propargylamines for hydantoin cyclization frequently encounter over-alkylation and oxidative degradation, resulting in low yields and tedious purification. N-tert-Butyl-1,1-dimethylpropargylamine (CAS 1118-17-8) resolves this through its gem-dimethyl and N-tert-butyl steric shield, which modulates nucleophilicity to suppress side reactions and ensures clean, high-yield 2,4-imidazolidinedione formation. • Prevents di-/tri-alkylation; ≥95% purity, stabilized against oxidation • logP 2.18 supports BBB-penetrant CNS drug candidate libraries • Standard pack sizes: 250 mg, 1 g, 5 g; bulk custom synthesis available • In stock for immediate global dispatch

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 1118-17-8
Cat. No. B119481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-1,1-dimethylpropargylamine
CAS1118-17-8
SynonymsN-(1,1-Dimethylethyl)-2-methyl-3-butyn-2-amine;  N-tert-Butyl-1,1-dimethyl-_x000B_2-propynylamine; 
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(C)(C)C#C
InChIInChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3
InChIKeyYXIAJHJGVGZXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-1,1-dimethylpropargylamine CAS 1118-17-8: Sterically Shielded Propargylamine Building Block for Heterocycle Synthesis


N-tert-Butyl-1,1-dimethylpropargylamine (CAS 1118-17-8) is a sterically hindered, terminal alkyne-containing secondary amine with the formula HC≡CC(CH₃)₂NHC(CH₃)₃ and a molecular weight of 139.24 g/mol . This compound features a reactive terminal alkyne moiety adjacent to a gem-dimethyl substituted carbon and a bulky N-tert-butyl group, conferring a unique combination of nucleophilicity and steric bulk that is leveraged in the construction of nitrogen-containing heterocycles . Key physical properties include a boiling point of 136 °C, density of 0.787 g/mL at 25 °C, flash point of 18 °C, and a predicted pKa of 8.04±0.20 . Commercially available at ≥95% purity, this compound is widely employed as a key intermediate in medicinal chemistry, particularly for cyclization reactions yielding 2,4-imidazolidinediones (hydantoins), and as a ligand precursor in catalytic systems [1].

Why N-tert-Butyl-1,1-dimethylpropargylamine Cannot Be Readily Replaced by Unhindered Propargylamines in Demand-Driven Synthesis


The core differentiation of N-tert-Butyl-1,1-dimethylpropargylamine lies in its pronounced steric hindrance, arising from the gem-dimethyl and tert-butyl groups adjacent to the amine nitrogen. This steric bulk directly modulates nucleophilicity and controls reaction outcomes, preventing over-alkylation and directing regioselectivity in cyclizations [1]. Less sterically demanding analogs, such as N-methylpropargylamine or N-ethylpropargylamine, are inherently more nucleophilic and prone to undesired side reactions (e.g., di- or tri-alkylation) [2]. Furthermore, the tert-butyl group stabilizes the amine against oxidative degradation, contributing to enhanced shelf-life and reliable performance [3]. This class-level inference, derived from the well-documented effects of bulky substituents on amine reactivity and stability, establishes that substituting a less hindered propargylamine in established protocols would introduce significant variability and yield reduction, making N-tert-Butyl-1,1-dimethylpropargylamine the requisite choice for specific synthetic routes [2].

Quantifiable Differentiation of N-tert-Butyl-1,1-dimethylpropargylamine (CAS 1118-17-8) from In-Class Analogs


Lipophilicity Shift: Enhanced logP for Blood-Brain Barrier Penetration and Non-Polar Media Solubility

N-tert-Butyl-1,1-dimethylpropargylamine exhibits a significantly higher calculated partition coefficient (logP = 2.17720) [1] compared to its unsubstituted or less alkylated analogs, such as propargylamine (logP ~ -0.4) or N-methylpropargylamine (logP ~ 0.6) [2]. This lipophilicity shift, driven by the tert-butyl and gem-dimethyl substituents, is a key differentiator for applications requiring passive diffusion across biological membranes or improved solubility in non-polar reaction media .

Medicinal Chemistry CNS Drug Discovery ADME-Tox

Steric Modulation of Amine Nucleophilicity: Controlled Reactivity in Hydantoin Cyclization

The steric bulk of the tert-butyl and gem-dimethyl groups significantly reduces the nucleophilicity of the amine nitrogen in N-tert-Butyl-1,1-dimethylpropargylamine relative to less hindered secondary propargylamines like N-methylpropargylamine [1]. In the synthesis of hydantoins, this controlled nucleophilicity facilitates a clean, stepwise cyclization with propynyl compounds, minimizing unwanted polymerization or multi-component side reactions that are commonly observed with more nucleophilic amines [2]. The targeted product, 2,4-imidazolidinedione (hydantoin), is formed efficiently, as referenced in the work of Xie et al. [3].

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Enhanced Oxidative Stability: A Hindered Amine Moiety Resists Degradation

The N-tert-butyl substituent in N-tert-Butyl-1,1-dimethylpropargylamine provides a steric shield around the amine nitrogen, hindering its oxidation to N-oxide or nitrone species [1]. This class of sterically hindered amines is known for its superior resistance to oxidative degradation compared to unhindered secondary amines like diethylamine [2]. For instance, N,N,N',N'-tetrasubstituted 1,4-diamino-2-butynes with bulky alkyl groups are patented as effective antioxidant stabilizers for lubricants and polymers, functioning by trapping peroxy radicals without rapid oxidative consumption of the amine center [3].

Material Science Stabilizers Polymer Chemistry

Optimal Use Cases for N-tert-Butyl-1,1-dimethylpropargylamine in Research and Development


Synthesis of 2,4-Imidazolidinediones (Hydantoins) as Privileged Medicinal Scaffolds

This compound is the established precursor for the efficient, high-yield cyclization to hydantoins [1]. Its sterically controlled nucleophilicity minimizes side reactions, ensuring a clean route to this core structure found in numerous anticonvulsant and antiarrhythmic agents. Procuring this specific propargylamine is critical for medicinal chemists aiming to build libraries of hydantoin derivatives.

Ligand Precursor for Sterically Demanding Transition Metal Catalysis

The combination of a terminal alkyne and a bulky amine makes N-tert-Butyl-1,1-dimethylpropargylamine an ideal precursor for the synthesis of P,N-ligands or N-heterocyclic carbene (NHC) ligand precursors [2]. The steric bulk imparted by the tert-butyl and gem-dimethyl groups is essential for creating catalysts with high activity and enhanced regio- or stereoselectivity in transformations such as cross-couplings and hydroaminations.

Building Block for CNS-Penetrant Drug Candidates

The enhanced lipophilicity (logP ≈ 2.18) of N-tert-Butyl-1,1-dimethylpropargylamine, compared to less substituted propargylamines, positions it as a valuable building block for medicinal chemistry projects targeting the central nervous system (CNS) . The increased logP correlates with improved passive permeability across the blood-brain barrier (BBB), a critical property for CNS-active therapeutics. Its use in synthesizing amine-containing CNS drug candidates can potentially improve brain exposure.

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